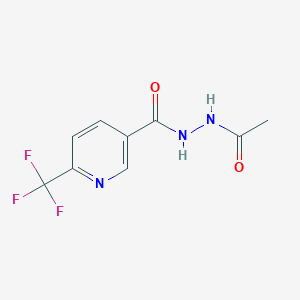

N'-acetyl-6-(trifluoromethyl)nicotinohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-acetyl-6-(trifluoromethyl)nicotinohydrazide is a chemical compound with the molecular formula C9H8F3N3O2 . It belongs to the class of N-trifluoromethyl azoles, which are known for their higher lipophilicity, increased metabolic stability, and Caco-2 permeability compared to their N-methyl analogues .

Synthesis Analysis

The synthesis of N-trifluoromethyl compounds, including N’-acetyl-6-(trifluoromethyl)nicotinohydrazide, often involves the use of N-trifluoromethyl hydroxylamine reagents. These reagents are designed and synthesized through silver-mediated oxidative trifluoromethylation and can be directly incorporated into commonly used unsaturated substrates under photoredox catalysis .Molecular Structure Analysis

The molecular structure of N’-acetyl-6-(trifluoromethyl)nicotinohydrazide is characterized by its molecular formula C9H8F3N3O2. It has an average mass of 247.174 Da and a monoisotopic mass of 247.056854 Da .Physical And Chemical Properties Analysis

N’-acetyl-6-(trifluoromethyl)nicotinohydrazide has a molecular weight of 247.174 g/mol . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Chemical Synthesis and Biological Activity

The synthesis of novel compounds utilizing nicotinic acid derivatives showcases the potential for creating molecules with antimicrobial, antifungal, and antitubercular properties. For instance, nicotinic acid has been converted into various acetylated derivatives, leading to the synthesis of compounds with significant biological activities. These activities include antimicrobial effects against common pathogens like Bacillus subtilis, antifungal effects against Candida albicans and Aspergillus niger, and promising antitubercular activity. The synthesized compounds demonstrate the versatile applications of nicotinic acid derivatives in developing new therapeutic agents (Mansoori, Hashim, Khatik, Gopal L., & Mishra, V., 2018)[https://consensus.app/papers/synthesis-evaluation-pyridinyl134oxadiazolylethanone-mansoori/5abcde5369c956998fd30d6068a95820/?utm_source=chatgpt].

Medicinal Chemistry and Drug Design

The development of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives, including their metal complexes, highlights the application of nicotinic acid derivatives in medicinal chemistry. These compounds, upon evaluation, showed antimicrobial activity comparable to standard treatments like ampicillin against strains such as Staphylococcus aureus and Escherichia coli. This research avenue exemplifies how modifications to the nicotinic acid structure can lead to the development of new drugs with potential clinical applications (Khattab, Sherine N., 2005)[https://consensus.app/papers/synthesis-biological-activity-novel-amino-acidn′benzoyl-khattab/e19f2067cab1545582da7ae58da49c76/?utm_source=chatgpt].

Photoinitiated Chemical Reactions

Research on photoinitiated aromatic trifluoromethylation reactions demonstrates the chemical versatility of trifluoromethyl-containing compounds. These reactions, conducted under metal- and oxidant-free conditions, have significant implications for medicinal chemistry, allowing for the direct trifluoromethylation of various complex molecules, including unprotected bidentate chelating ligands and antiviral drug molecules. Such studies underline the importance of trifluoromethyl groups in synthesizing compounds with potential pharmacological applications (Li, Lu et al., 2016)[https://consensus.app/papers/clean-photoinduced-aromatic-trifluoromethylation-li/127cb8961875565ea95593e4e54204c7/?utm_source=chatgpt].

properties

IUPAC Name |

N'-acetyl-6-(trifluoromethyl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3O2/c1-5(16)14-15-8(17)6-2-3-7(13-4-6)9(10,11)12/h2-4H,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBNJKXAYQXUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CN=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-acetyl-6-(trifluoromethyl)nicotinohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2998323.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2998325.png)

![5-Butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2998327.png)

![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2998328.png)

![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2998339.png)

![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2998345.png)